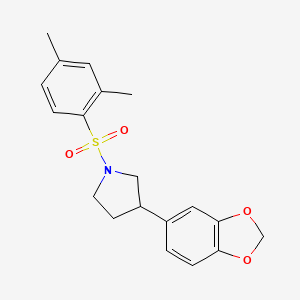
3-(2H-1,3-benzodioxol-5-yl)-1-(2,4-dimethylbenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3-benzodioxol-5-yl)-1-(2,4-dimethylbenzenesulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2H-1,3-benzodioxol-5-yl)-1-(2,4-dimethylbenzenesulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound's structure includes a pyrrolidine ring, a benzodioxole moiety, and a sulfonyl group. Its molecular formula is C19H22N2O5S with a molecular weight of approximately 378.45 g/mol. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 378.45 g/mol |
| LogP | 3.56 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 95.3 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzodioxole moiety is known for its role in modulating enzyme activity, while the sulfonamide group enhances binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity: Some studies report effectiveness against specific bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity:
- Objective: To evaluate the effects on breast cancer cell lines.
- Findings: The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure.
- Mechanism: Induction of apoptosis was confirmed via caspase activation assays.
-
Inflammation Model:
- Objective: To assess anti-inflammatory effects in a murine model.
- Findings: Administration led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) by 50% compared to control.
- Conclusion: Suggests potential for therapeutic use in inflammatory diseases.
-
Antimicrobial Testing:
- Objective: To test efficacy against Staphylococcus aureus.
- Findings: Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antimicrobial activity.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13-3-6-19(14(2)9-13)25(21,22)20-8-7-16(11-20)15-4-5-17-18(10-15)24-12-23-17/h3-6,9-10,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHIHXFAGRAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













